(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is a heterocyclic compound that belongs to the class of oxazines. It is characterized by a unique molecular structure that includes a pyrazine ring fused with an oxazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving multi-step reactions that utilize starting materials such as benzoxazines and other heterocycles. Research has shown that derivatives of oxazine compounds can exhibit significant biological properties, making them valuable in drug discovery and development.
The synthesis of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one typically involves a double 1,3-dipolar cycloaddition reaction, which is part of the "click chemistry" approach. This method allows for the efficient formation of complex heterocycles from simpler precursors.
The molecular structure of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one features:
The compound can undergo various chemical reactions typical for heterocycles, including:
For example, reactions involving isocyanates with hydroxylated precursors can yield substituted derivatives of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one. The precise reaction conditions can significantly influence the yield and purity of the final product.
The mechanism by which (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one exerts its biological effects is likely related to its ability to interact with specific biological targets such as enzymes or receptors.
In silico studies suggest that compounds within this class may exhibit antidiabetic properties through modulation of glucose metabolism pathways. Further research is required to elucidate the exact mechanisms involved.
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts, contributing to the field of drug discovery.
Click chemistry has revolutionized the synthesis of complex heterocyclic systems, enabling precise structural modifications of the (9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates efficient fusion of 1,2,3-triazole moieties to the oxazine scaffold, enhancing molecular diversity and pharmacological potential. This bioorthogonal reaction proceeds under mild conditions (room temperature, aqueous/organic biphasic systems) with exceptional functional group tolerance, allowing late-stage diversification of advanced intermediates [2] [5].
The strategic integration of triazole rings significantly modifies the compound's electronic profile and hydrogen-bonding capacity, which is crucial for receptor affinity optimization in neurokinin antagonists. Studies demonstrate that triazole-appended derivatives exhibit improved metabolic stability compared to traditional amide-linked analogs, attributed to the triazole's resistance to enzymatic hydrolysis. Computational analyses reveal that the 1,4-disubstituted triazole orientation optimally positions pharmacophores within binding pockets, with the triazole acting as a bioisostere for carboxylic esters or amide bonds [2]. Recent advances include DNA-encoded library (DEL) platforms where on-DNA CuAAC reactions generate oxazine-triazole hybrids for high-throughput screening against biological targets. This approach has accelerated hit identification for G protein-coupled receptor (GPCR) modulators, leveraging the oxazine scaffold's conformational restraint and the triazole's dipole moment (approximately 5 Debye) for targeted interactions [5].
Table 1: Strategic Triazole Integration Points in Oxazine Scaffolds
Position | Functional Group Pairing | Biological Impact |
---|---|---|
C-1 Oxazine | Alkyne-oxazine + Azide-R | Enhanced NK-1 receptor affinity |
C-8 Pyrazine | Azide-pyrazine + Alkyne-R | Improved blood-brain barrier penetration |
N-3 Bridge | Propargylamine + Azido-R | Modulated metabolic stability |
CuAAC has emerged as the cornerstone methodology for constructing fused polycyclic systems containing the pyrazino-oxazine core. The reaction mechanism involves a stepwise process where copper(I) acetylides form from terminal alkynes, followed by regioselective azide addition. Critical to success is the generation of active Cu(I) species, typically achieved using CuSO₄·5H₂O with sodium ascorbate as a reducing agent, though more sophisticated catalytic systems like tris(triazolyl)methylamine ligands (TTMA) enhance efficiency in oxygen-sensitive applications [1] [7].
For the pyrazino-oxazine scaffold, CuAAC enables two strategic approaches: 1) Ring-annulation where pre-functionalized oxazines bearing azido groups undergo intramolecular cyclization with tethered alkynes, forming tricyclic systems, and 2) Peripheral decoration where alkynyl-oxazines react with diverse azides to introduce pharmacophoric elements. The former approach constructs complex architectures like pyrazino[2,1-c][1,4]oxazino[2,3-e][1,2,3]triazocines in a single step, leveraging the oxazine nitrogen as an attachment point. Kinetic studies reveal significant rate acceleration (up to 10⁷-fold) compared to uncatalyzed thermal cycloadditions, enabling reaction completion within 10-30 minutes at 25-50°C [5].
Catalyst immobilization techniques have addressed copper contamination challenges in pharmaceutical synthesis. Polymer-supported copper nanoparticles (2-5 nm diameter) on polyethyleneimine (PEI) matrices enable efficient catalyst recycling (>10 cycles) while maintaining >98% conversion. Alternatively, aqueous biphasic systems with water-soluble ligands like TPPTS (triphenylphosphine trisulfonate) facilitate catalyst retention in the aqueous phase, reducing rhodium and copper leaching to <0.5 ppm in the organic product phase—critical for meeting regulatory requirements in drug substance synthesis [7].
Regiocontrol in triazole formation is paramount for consistent biological activity in oxazine hybrids. The copper-catalyzed pathway exclusively yields 1,4-disubstituted triazoles due to copper-acetylide complexation that directs azide addition to the terminal carbon. This contrasts with ruthenium-catalyzed variants producing 1,5-regioisomers, which exhibit different spatial orientations and dipole moments. For the conformationally restricted pyrazino-oxazine system, the 1,4-orientation optimally projects substituents into vector planes critical for receptor engagement [1] [6].
Microwave irradiation profoundly enhances regioselectivity by minimizing thermal gradient effects that promote isomer mixtures. Under controlled MW conditions (100-120°C, 50-100 W), reaction times reduce from hours to 2-5 minutes while maintaining >95:5 regiomeric ratios. In situ Raman spectroscopy studies demonstrate that rapid, uniform heating prevents local hot spots responsible for ruthenium catalyst activation—a common source of regioisomer contamination in conventional thermal processes. Solvent optimization further refines selectivity: aqueous tert-butanol (1:1 v/v) provides ideal polarity for copper catalyst activity while solubilizing organic azides and oxazine precursors [6].
Table 2: Regioselectivity Optimization Under Varied Conditions
Condition | Temperature (°C) | Reaction Time | 1,4:1,5 Ratio | Yield (%) |
---|---|---|---|---|
Conventional Heating | 80 | 12 h | 85:15 | 75 |
MW (Open Vessel) | 100 | 15 min | 92:8 | 88 |
MW (Sealed Vessel) | 120 | 5 min | 98:2 | 94 |
MW with TBAC Additive | 130 | 3 min | >99:1 | 96 |
Solvent selection critically impacts the sustainability profile of pyrazino-oxazine synthesis. Modern solvent selection guides (e.g., GSK, CHEM21) provide rigorous environmental, health, and safety (EHS) assessments guiding replacements for problematic dipolar aprotic solvents. For oxazine ring formation, cyclopentyl methyl ether (CPME) emerges as an optimal substitute for tetrahydrofuran (THF), offering comparable solvation properties (δD = 16.9, δP = 5.1) with higher boiling point (106°C), lower peroxide formation tendency, and improved biodegradability (BOD28 58% vs THF's 5%) [7] [10].
Aqueous biphasic catalysis represents a transformative innovation for homogeneous catalyst recovery. In the hydroformylation of oxazine precursors, water-soluble Rh/TPPTS complexes in water/2-propanol mixtures enable efficient catalyst separation via simple phase decantation. This system achieves >98% catalyst retention over 10 reaction cycles, with accumulated turnover numbers exceeding 20,000—surpassing traditional organic-phase systems by an order of magnitude. Lifecycle assessment (LCA) studies confirm 40-60% reductions in cumulative energy demand (CED) compared to single-phase processes, primarily by eliminating energy-intensive distillative catalyst recovery [4] [7].
Solvent recycling protocols further enhance sustainability: 1) Membrane-assisted vapor permeation recovers >95% of DMC from reaction mixtures with <500 ppm residual organics; 2) Azeotropic drying with switchable hydrophilicity solvents (SHS) like N,N-dimethylcyclohexylamine enables water removal without energy-intensive distillation; and 3) Continuous extraction using supercritical CO2 achieves solvent-free product isolation. These integrated approaches demonstrate E-factors (kg waste/kg product) below 5 for optimized oxazine syntheses, contrasting sharply with traditional pharmaceutical manufacturing E-factors of 25-100 [7] [10].
Table 4: Green Solvent Assessment for Oxazine Synthesis
Solvent | GSK Score | CHEM21 Category | CED (MJ/kg) | Recommended Application |
---|---|---|---|---|
2-MeTHF | 6.5 | Preferred | 64 | Grignard reactions, lithiations |
CPME | 7.0 | Preferred | 72 | Etherifications, SN2 reactions |
Ethyl Lactate | 8.0 | Recommended | 42 | Chromatography, extractions |
DMC | 7.5 | Recommended | 38 | Methylations, carbonylations |
Water | 10.0 | Ideal | 0 | Biphasic catalysis, extractions |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0